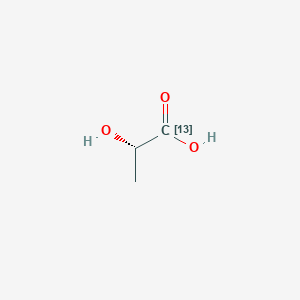
(2S)-2-hydroxy(113C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-羟基(113C)丙酸,也称为(2S)-2-羟基丙酸,是一种在各个科学领域具有重要意义的手性分子。该化合物是乳酸的稳定同位素标记形式,其中碳-1位被碳-13标记。乳酸是自然界中存在于许多生物系统中的有机酸,参与各种代谢过程。
准备方法
合成路线和反应条件
(2S)-2-羟基(113C)丙酸的合成通常涉及使用同位素标记的前体。一种常用的方法是使用乳酸菌发酵葡萄糖,其中葡萄糖在所需位置被碳-13标记。发酵过程在厌氧条件下进行,然后纯化所得乳酸以获得标记的化合物。
工业生产方法
(2S)-2-羟基(113C)丙酸的工业生产遵循类似的原理,但规模更大。该过程涉及使用生物反应器进行发酵,其中同位素标记的葡萄糖被乳酸菌转化为乳酸。然后使用蒸馏和结晶等技术提取和纯化产品,以达到所需的纯度和同位素标记。
化学反应分析
反应类型
(2S)-2-羟基(113C)丙酸会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成丙酮酸。
还原: 羧基可以被还原形成丙醇。
取代: 羟基可以被其他官能团取代,例如卤素或胺。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 对于取代反应,使用亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3) 等试剂。
形成的主要产物
氧化: 丙酮酸
还原: 丙醇
取代: 各种取代的乳酸衍生物
科学研究应用
(2S)-2-羟基(113C)丙酸在科学研究中具有广泛的应用:
化学: 用作代谢研究中的示踪剂,以了解乳酸代谢的途径和机制。
生物学: 用于细胞呼吸和发酵过程的研究。
医学: 用于代谢性疾病研究以及核磁共振波谱 (MRS) 等医学成像技术中的诊断工具。
工业: 应用于可生物降解塑料的生产以及作为各种化学合成的前体。
作用机制
(2S)-2-羟基(113C)丙酸的作用机制涉及其参与代谢途径。在生物系统中,它被乳酸脱氢酶转化为丙酮酸。然后丙酮酸进入柠檬酸循环,在那里进一步代谢以产生能量。标记的碳-13 使研究人员能够跟踪化合物的代谢命运并研究代谢过程的动态变化。
相似化合物的比较
类似化合物
(2R)-2-羟基丙酸: (2S)-2-羟基丙酸的对映异构体,在羟基的空间排列上有所不同。
丙酮酸: 乳酸的氧化形式,参与类似的代谢途径。
丙酸: 一种结构相似的化合物,具有不同的化学性质和应用。
独特性
(2S)-2-羟基(113C)丙酸的独特性在于其同位素标记,这使得能够在代谢研究中进行精确的跟踪和分析。这一特性使其成为研究领域中宝贵的工具,在这些领域中了解代谢过程的详细机制至关重要。
生物活性
(2S)-2-hydroxy(113C)propanoic acid, also known as labeled pyruvic acid, is a carbon-13 isotopically enriched form of pyruvic acid. This compound serves as a crucial intermediate in various metabolic pathways, including glycolysis and the citric acid cycle. Its unique isotopic labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to track metabolic processes with precision.
The primary biological activity of this compound lies in its role as an intermediate in energy metabolism. It is involved in several key biochemical reactions:
- Conversion to Acetyl-CoA : this compound is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH), a critical step in the citric acid cycle, which is essential for ATP production.
- Influence on Metabolic Flux : Studies have shown that the flux of this compound into the TCA cycle can be altered in various pathological conditions, such as cancer, highlighting its potential as a metabolic probe in disease research.
Cellular Effects
The compound significantly impacts cellular metabolism and energy production:
- ATP Production : By entering the citric acid cycle, it contributes directly to ATP synthesis, which is vital for cellular functions.
- Regulation of Enzyme Activity : The presence of this compound can modulate the activity of enzymes involved in metabolic pathways, influencing overall metabolic rates.
Case Studies
- Cancer Metabolism : Research has demonstrated that hyperpolarized this compound can be used in magnetic resonance imaging (MRI) to visualize metabolic changes in tumors. This application provides insights into tumor metabolism and therapy effectiveness .
- Metabolic Flux Analysis : A study utilizing this compound revealed reduced flux into the TCA cycle in IDH1 mutant cells, correlating with decreased PDH activity. This finding underscores its role as a metabolic probe to understand alterations in cellular energetics due to genetic mutations .
Dosage Effects
The biological effects of this compound vary with dosage:
- Low Doses : Enhance cellular respiration and energy production.
- High Doses : May lead to metabolic dysregulation or toxicity, necessitating careful dosage consideration in experimental settings.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
727379-97-7 |
|---|---|
分子式 |
C3H6O3 |
分子量 |
91.07 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy(113C)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1 |
InChI 键 |
JVTAAEKCZFNVCJ-NSQKCYGPSA-N |
手性 SMILES |
C[C@@H]([13C](=O)O)O |
规范 SMILES |
CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















